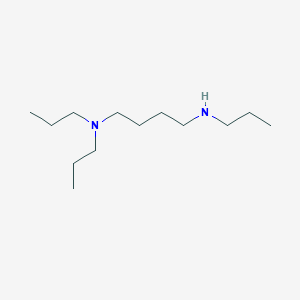

1-Dipropylamino-4-propylaminobutane

Description

1-Dipropylamino-4-propylaminobutane (CAS: Not listed in public databases) is a tertiary amine derivative with a butane backbone substituted at positions 1 and 4 with dipropylamino and propylamino groups, respectively. Its structure (C₁₃H₂₉N₂) confers unique physicochemical properties, including moderate lipophilicity (predicted logP ≈ 2.8) and a molecular weight of 213.4 g/mol.

Properties

Molecular Formula |

C13H30N2 |

|---|---|

Molecular Weight |

214.39 g/mol |

IUPAC Name |

N,N',N'-tripropylbutane-1,4-diamine |

InChI |

InChI=1S/C13H30N2/c1-4-9-14-10-7-8-13-15(11-5-2)12-6-3/h14H,4-13H2,1-3H3 |

InChI Key |

WJELZMCJZYIMAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCCCCN(CCC)CCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of 1,4-diaminobutane derivatives. Comparisons with selected analogues are summarized below:

| Compound Name | Substituents (Position 1 / 4) | Molecular Formula | Predicted logP | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 1-Dipropylamino-4-propylaminobutane | Dipropylamino / Propylamino | C₁₃H₂₉N₂ | 2.8 | ~275–300 (est.) | Surfactants, Catalytic ligands |

| 1-Dimethylamino-4-methylaminobutane | Dimethylamino / Methylamino | C₇H₁₇N₂ | 0.5 | 180–190 | Pharmaceutical intermediates |

| 1-Diethylamino-4-ethylaminobutane | Diethylamino / Ethylamino | C₁₀H₂₃N₂ | 1.9 | 220–235 | Ionic liquids, Corrosion inhibitors |

Key Observations :

- Lipophilicity : Increasing alkyl chain length (methyl → ethyl → propyl) correlates with higher logP values, enhancing membrane permeability but reducing aqueous solubility.

- Thermal Stability : Longer alkyl chains (propyl) elevate boiling points compared to methyl/ethyl analogues, aligning with trends in van der Waals interactions .

Reactivity and Functional Differences

- Basicity: 1-Dipropylamino-4-propylaminobutane’s pKa (predicted ~9.5–10.2) is lower than dimethylamino analogues (pKa ~10.5–11.0) due to steric hindrance from bulkier propyl groups, which reduce nitrogen’s lone pair availability .

- Catalytic Activity: In Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), propylamino derivatives show slower reaction kinetics compared to dimethylamino counterparts but improved selectivity in sterically demanding substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.